molecular formula C9H8FNO4 B1322265 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one CAS No. 649736-31-2

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Cat. No. B1322265
M. Wt: 213.16 g/mol
InChI Key: IPRZVDNMKMONNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one involves the use of Sodium dithionite. The reaction mixture is stirred and kept below 30° C until HPLC analysis indicates no starting material remains. This typically takes less than 1 hour.


Molecular Structure Analysis

The molecular structure of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is represented by the InChI code: 1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3 . The molecular weight of the compound is 213.17 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8C .

Scientific Research Applications

Synthesis and Resolution

  • Research has been conducted on the synthesis and resolution of related compounds, such as 2-(α-hydroxy)aryl acrylate esters. These compounds, including derivatives similar to 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, have been resolved using chiral resolution methods and studied for their specific rotations and configurations, contributing to our understanding of stereochemistry in organic synthesis (Drewes et al., 1992).

Photophysical Properties

  • The photophysical properties of chalcone derivatives, similar to 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, have been examined. These studies focus on the absorption and fluorescence characteristics in different solvents, which is crucial for understanding their behavior in various environments and potential applications in materials science (Kumari et al., 2017).

Antimicrobial Activity

  • Novel compounds synthesized from related chemical structures have shown promising antimicrobial activity. This suggests that derivatives of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one could be explored for their potential antimicrobial properties, which could have applications in medicine and pharmacology (Nagamani et al., 2018).

Structural and Chemical Analysis

  • The crystallographic structures of related compounds have been thoroughly analyzed, providing insight into the molecular geometry and electronic structure, which is essential for understanding the reactivity and properties of such compounds. This kind of analysis can inform the design of new materials and drugs (Shi & Jiang, 1999).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolism of structurally related compounds have been studied, offering insights into how these compounds behave in biological systems. This research is crucial for drug development, as it informs dosing, efficacy, and potential therapeutic applications (Wu et al., 2006).

Fluorescence Labeling in Chemistry

  • Compounds similar to 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one have been used as fluorescent labeling reagents in high-performance liquid chromatography, aiding in the detection of amino acids and other important biomolecules. This has significant implications for analytical chemistry and biochemistry research (Watanabe & Imai, 1981).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H317, H318, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), not contaminating clothing (P272), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZVDNMKMONNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624961
Record name 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

CAS RN

649736-31-2
Record name 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649736-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanone, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate in dichloromethane from above was added further dichloromethane (123 l) followed by trifluoroacetic acid (158 kg) whilst maintaining the temperature at 25° C. The reaction was stirred for 20 hours. The mixture was distilled, removing 283 kg of distillate. Toluene (176 l) was added and the mixture distilled, removing 208 kg of distillate. Further toluene (176 l) was added and the mixture distilled, removing 133 kg of distillate. To the residue was added 7.4% w/w aqueous sodium hydroxide (˜705 kg) until the mixture was pH 10.5. The aqueous layer was separated and washed with toluene (250 l). The aqueous layer was diluted with water (250 l), heated to 40° C. and acetic acid (191.4 kg) added, reducing the pH from 10.1 to 3.8. The pH was then adjusted to 1 with 20% w/w sulphuric acid (˜315 kg). The mixture was cooled to 0° C. and seeded with 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one. Further water (600 kg) was added and the solid isolated by filtration. The filter cake was washed with water (300 l). The product was dried under vacuum (50 mbar) at 40° C. Yield: 56.0 kg, 74% based on 1,2,3-trifluoro-4-nitrobenzene.
Name
tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
123 L
Type
solvent
Reaction Step One
Quantity
158 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(2,3-difluoro-6-nitrophenyl)-propan-2-one (183 g) and potassium carbonate (100 g) in methanol (1 L) was heated at reflux for 3 h. The reaction mixture was then cooled and concentrated in vacuo to remove most of the methanol. The residue was diluted with ethyl acetate (1 L), filtered and washed with water. The separated aqueous layer was neutralized with 2N HCl and extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give a brown solid. The solid was triturated with diethyl ether and filtered to provide 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one (121 g, 71%) as a yellow solid. LC/MS; (M+H)+=228.2. C. A mixture of 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one from previous step (454 mg, 21 mmol) and pyridinium chloride (0.9 g, 7.8 mmol) was stirred at 180° C. for 75 min. The reaction was cooled to room temperature, diluted with 1N HCl (3 mL) and ethyl acetate (10 mL) and filtered. The filtrate was washed with brine (2×), dried and concentrated in vacuo to give 1-(2-fluoro-3-hydroxy-6nitrophenyl)-propan-2-one (410 mg, 96%) as a grey solid, which was used without further purification for the next step. LC/MS; (M+H)+=214. 1HNMR (CDCl3): δ 2.37 (s, 3H), 4.22 (s, 2H), 6.95 (dd, 1H), 7.95 (d, 1H, J=9.35 Hz). D. 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one from previous step (50 g, 0.234 mol) was added to 2 liter round bottom flask. Water (1 L) was added, and the yellow suspension was stirred at RT. Sodium dithionite (225 g, 5.5 eq) was added in one portion and the reaction mixture was stirred and kept <30° C. until HPLC analysis indicated no starting material remained (typically less than 1 hour). Upon completion, the reaction mixture was cooled to 0° C. and the tan solid product was collected by vacuum filtration. The wet product was dried at <50° C. under house vacuum to afford 4-fluoro-2-methyl-1H-indol-5-ol (31.4 g, 81% yield) which was isolated as a tan crystalline powder. The material had an HPLC purity of >99.8. 1H NMR (CDCl3, 400 MHz) δ 7.8 (s, 1H), 6.9-6.7 (m, 2H), 6.2 (s,1H), 4.7 (s, 1H), 2.4 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
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10 mL
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Method G-1: To a solution of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (3.03 g, 10 mmol) in acetic anhydride (5 mL) and acetic acid (5 mL) at room temperature was added hydrobromic acid (48% aqueous solution, 3 mL). After addition, the reaction was heated at 100° C. for 30 min and then cooled to room temperature. To this mixture was added 10 mL of hexanes with stirring. The solution was decanted and concentrated. The residue was diluted with ethyl acetate (50 mL) and washed with brine (3×20 mL). The organic layer was dried and concentrated in vacuo to provide 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (1.7 g, 80%) as a brown solid, which was used in the next step without further purification. LC/MS; (M+H)+=213.2 Method G-2: A mixture of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (65.0 g, 0.214 mol) and pyridinium chloride (60.74 g, 0.526 mol) was stirred at 180° C. for 1 hr. The reaction mixture was cooled to room temperature, diluted with 3N HCl (100 mL) and ethyl acetate (500 mL) and filtered. The aqueous layer was extracted with ethyl acetate (2×) and the combined organic layers were washed with brine, dried (MgSO4),s filtered through a pad of silica gel and concentrated in vacuo. The residue was decolorized with charcoal in methanol, filtered and concentrated in vacuo to afford 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (37 g, 81%) as a brown solid. LC/MS; (M+H)+=213.2
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Method G-1: To a solution of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (3.03 g, 10 mmol) in acetic anhydride (5 mL) and acetic acid (5 mL) at room temperature was added hydrobromic acid (48% aqueous solution, 3 mL). After addition, the reaction was heated at 100° C. for 30 min and then cooled to room temperature. To this mixture was added 10 mL of hexanes with stirring. The solution was decanted and concentrated. The residue was diluted with ethyl acetate (50 mL) and washed with brine (3×20 mL). The organic layer was dried and concentrated in vacuo to provide 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (1.7 g, 80%) as a brown solid, which was used in the next step without further purification. LC/MS; (M+H)+=213.2 Method G-2: A mixture of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (65.0 g, 0.214 mol) and pyridinium chloride (60.74 g, 0.526 mol) was stirred at 180° C. for 1 hr. The reaction mixture was cooled to room temperature, diluted with 3N HCl (100 mL) and ethyl acetate (500 mL) and filtered. The aqueous layer was extracted with ethyl acetate (2×) and the combined organic layers were washed with brine, dried (MgSO4),s filtered through a pad of silica gel and concentrated in vacuo. The residue was decolorized with charcoal in methanol, filtered and concentrated in vacuo to afford 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (37 g, 81%) as a brown solid. LC/MS; (M+H)+=213.2
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
60.74 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Reactant of Route 2
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Reactant of Route 4
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Reactant of Route 5
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Citations

For This Compound
1
Citations
JA Pesti, T LaPorte, JE Thornton… - … Process Research & …, 2014 - ACS Publications
The development of a practical, commercial process for the preparation of 4-fluoro-2-methyl-indol-5-ol and its subsequent coupling with a pyrrolotriazine to form an advanced …
Number of citations: 21 pubs.acs.org

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